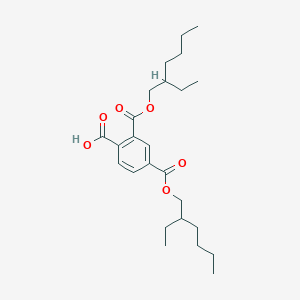

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

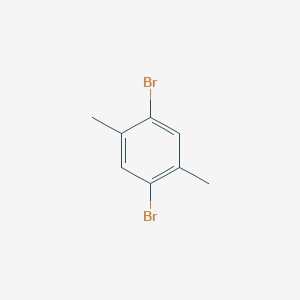

The synthesis of aromatic carboxylic acid derivatives often involves catalyzed reactions, including palladium-catalyzed processes or condensation reactions with various catalysts. For example, reactions of primary amines with 1,4-benzoquinone form bis(arylamino)1,4-benzoquinones, showcasing a method that might be adaptable for synthesizing derivatives of 2,4-bis(2-ethylhexoxycarbonyl)benzoic acid (Bayen et al., 2007).

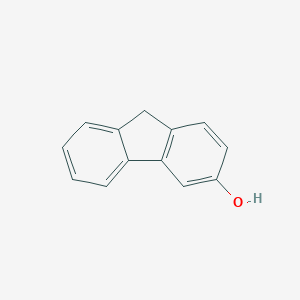

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single-crystal X-ray crystallography. This technique reveals the arrangement of atoms within a molecule and how it influences the compound's properties. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined to showcase intramolecular hydrogen bonding (Manolov et al., 2012).

Chemical Reactions and Properties

Aromatic carboxylic acids undergo various chemical reactions, including the formation of coordination polymers and complexes with metals, which can be influenced by the functional groups attached to the benzene ring. For instance, coordination polymers based on carboxyphenoxy derivatives exhibit unique topologies and binding properties (He et al., 2020).

Physical Properties Analysis

The physical properties of aromatic carboxylic acid derivatives, such as melting points and solubility, can be significantly affected by their molecular structure and substituents. The synthesis and characterization of such compounds, including their thermal behavior and phase transitions, offer insights into their stability and applicability in various domains (Percec et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are crucial for understanding the applications of aromatic carboxylic acids. The study of their reactions with amines, alcohols, and other functional groups provides a foundation for predicting the behavior of 2,4-bis(2-ethylhexoxycarbonyl)benzoic acid in synthetic pathways and its potential as a building block in organic synthesis (Bayen et al., 2007).

Wissenschaftliche Forschungsanwendungen

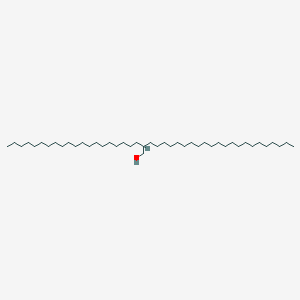

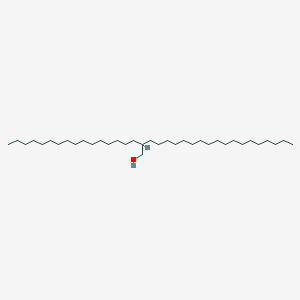

Liquid Crystal Behavior and Phase Structures

A study on compounds similar to 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, particularly those with perfluorinated chains, explored their liquid crystalline behavior. These substances demonstrated unique interactions due to the wedge shape of the molecules and chemically incompatible segments, resulting in phases like SmA, SmC, and Col. This suggests potential applications in liquid crystal display technology and materials science (Lose et al., 1998).

Synthesis of Copolymers

Research involving the synthesis of various ruthenium-based catalysts, including benzoic acid esters, led to the development of copolymers. These findings are significant in the field of polymer chemistry and material science, indicating applications in creating new materials with specific properties (Mayershofer et al., 2006).

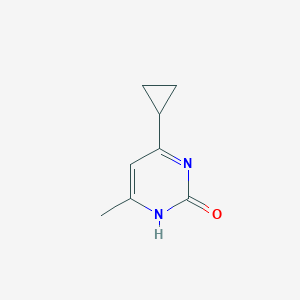

Photophysical Properties in Lanthanide-Based Coordination Polymers

A study focusing on aromatic carboxylic acids, similar to 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, in the formation of lanthanide coordination compounds revealed interesting photophysical properties. This suggests potential applications in optical materials and sensors (Sivakumar et al., 2011).

Catalytic Applications

Various research has explored the use of similar benzoic acid derivatives in catalytic processes. For instance, palladium-catalyzed reactions and rhodium-catalyzed asymmetric hydrogenation have been studied, indicating applications in synthetic chemistry and pharmaceuticals (Massacret et al., 1999), (Imamoto et al., 2012).

Supramolecular Network Formation

Studies on tricarboxylic acids similar to 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid have shown their ability to form supramolecular networks. These networks have potential applications in creating new materials with unique properties for technological advancements (Kihara et al., 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-bis(2-ethylhexoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(23(26)27)22(15-20)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSCEQXIHBEPIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043445 |

Source

|

| Record name | 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |

CAS RN |

63468-11-1 |

Source

|

| Record name | 2,4-Bis(2-ethylhexyl) hydrogen 1,2,4-benzenetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63468-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)